N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide
Description
Properties
IUPAC Name |
N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4S/c1-18-15(21)16(22)19-10-9-13-4-2-3-11-20(13)25(23,24)14-7-5-12(17)6-8-14/h5-8,13H,2-4,9-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMGULAXWFULND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a 4-chlorobenzenesulfonyl group. This can be achieved through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylethanediamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Piperidine Sulfonamide/Ethanediamide Family
Table 1: Key Structural Comparisons
Key Observations :
Functional Group Variations: The target compound’s N-methylethanediamide group distinguishes it from W-15’s sulfonamide and Ethyl phenyl(piperidin-2-yl)acetate’s ester group. The 4-chlorobenzenesulfonyl group in the target compound and W-15 introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation compared to the 4-fluoro-2-methylbenzenesulfonyl analogue in .
Halogen Substituent Effects: Replacing chlorine (target compound) with fluorine () reduces molecular weight and alters lipophilicity (Cl: +0.71 logP vs. The methyl group in the 4-fluoro-2-methylbenzenesulfonyl analogue introduces steric hindrance, which may reduce binding efficiency to compact receptor pockets compared to the unsubstituted 4-chloro analogue .
Piperidine Substitution Position :
- The piperidin-2-yl core in the target compound contrasts with fentanyl’s piperidin-4-yl structure (). This positional difference likely shifts receptor interaction profiles, as opioid activity in fentanyl derivatives is highly sensitive to piperidine substitution patterns .
Key Findings :
Pharmacological Implications :
- The N-methylethanediamide group in the target compound may reduce opioid receptor affinity compared to W-15’s sulfonamide, as seen in fentanyl derivatives where amide groups modulate potency .
- Ethyl phenyl(piperidin-2-yl)acetate’s ester group confers rapid metabolic clearance, contrasting with the target compound’s likely prolonged half-life due to sulfonamide stability .
Biological Activity
N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an ethanediamide moiety . The synthesis typically involves several steps:
- Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Sulfonylation : The piperidine intermediate is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
- Amidation : Finally, the sulfonylated piperidine is reacted with methylethanediamide under suitable conditions to yield the desired compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl and ethanediamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways, potentially modulating disease processes.
- Receptor Binding : The structure allows for binding to various receptors, which may lead to downstream effects in cellular signaling.
Case Studies and Experimental Findings
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.
- Anticancer Potential : Research has indicated that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
- Neuroprotective Effects : A study investigating neuroprotection demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting potential applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
